Zofenopril was developed by ZYF Pharm Chemical and is classified under the category of antihypertensive agents. It is chemically described as (4S)-N-[3-(benzoylsulfanyl)-2(S)-methylpropionyl]-4-(phenylsulfanyl)-L-proline calcium salt. The compound's structure includes a proline derivative with specific functional groups that contribute to its pharmacological activity .
The synthesis of Zofenopril involves several key steps:
This method allows for the efficient production of Zofenopril with high purity and yield.
The molecular structure of Zofenopril can be represented as follows:
The three-dimensional arrangement of atoms significantly influences the drug's efficacy and interaction with biological targets .
Zofenopril undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and minimize impurities .
Zofenopril acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin system. By blocking this enzyme, Zofenopril reduces the conversion of angiotensin I to angiotensin II, leading to:
The pharmacological effects are mediated through its active metabolite, Zofenoprilat, which has a longer half-life and sustained action .
These properties are essential for formulating effective pharmaceutical products containing Zofenopril .
Zofenopril is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its favorable safety profile and efficacy .
Zofenopril belongs to the sulfhydryl-containing subclass of angiotensin-converting enzyme inhibitors (ATC code: C09AA15), classified as a cardiovascular agent targeting the renin-angiotensin-aldosterone system (RAAS) [7] [9]. Its development history traces to 1978 when it was patented, with clinical approval granted in 2000 following extensive investigation of its cardioprotective potential [5]. Unlike carboxyl-containing ACE inhibitors (e.g., enalapril, ramipril) or phosphinyl-containing agents (e.g., fosinopril), zofenopril's chemical architecture features a sulfhydryl (-SH) moiety that confers distinctive biochemical properties, including antioxidant activity and enhanced tissue penetration [4] [8].
The historical trajectory of zofenopril development reflects evolving understanding of RAAS inhibition. As a second-generation ACE inhibitor, it was designed to overcome limitations of first-generation agents like captopril by offering greater potency (approximately 6-10 times more potent than captopril), longer duration of action (>17 hours in hypertensive models), and improved tissue selectivity [1] [6]. Clinical development accelerated through the landmark SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, which demonstrated significant cardiovascular risk reduction in high-risk patients, particularly those with anterior myocardial infarction [4] [8]. These trials established zofenopril's therapeutic niche in both hypertension management and post-infarction cardioprotection.
Table 1: Pharmacological Classification of Zofenopril Among ACE Inhibitors
Classification Feature | Zofenopril | Captopril | Enalapril | Ramipril |
---|---|---|---|---|
Chemical Group | Sulfhydryl | Sulfhydryl | Carboxyl | Carboxyl |
Generation | Second | First | Second | Second |
Prodrug Requirement | Yes | No | Yes | Yes |
Relative Potency | 1.0 (ref) | 0.1-0.2x | 0.5x | 1.5x |
Lipophilicity (Log P) | 4.11 | 0.28 | 1.50 | 3.00 |
Tissue ACE Affinity | High | Moderate | Moderate | High |
Zofenopril calcium (chemical name: (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid) possesses the molecular formula C₂₂H₂₃NO₄S₂ and a molecular weight of 429.56 g/mol [3] [7] [9]. Its crystalline structure features a calcium salt formulation that enhances stability and bioavailability. The molecule contains two chiral centers, resulting in stereospecific activity where the (S,S,S)-configuration demonstrates optimal ACE binding affinity [9].
As a prodrug, zofenopril undergoes rapid hepatic and plasma hydrolysis by esterases to form its active metabolite, zofenoprilat, which contains the critical free sulfhydryl group (-SH) responsible for zinc coordination within the ACE active site [3] [4]. This biotransformation occurs efficiently in cardiac tissue due to high esterase concentrations, resulting in significant myocardial drug accumulation [6]. The sulfhydryl moiety enables potent interaction with the zinc ion in the ACE binding pocket (Kd ≈ 1-8 nM), forming a stable enzyme-inhibitor complex that prolongs duration of action [4] [8].
Zofenopril's defining biochemical properties include:
Table 2: Key Chemical Properties of Zofenopril
Property | Value/Specification |
---|---|
CAS Registry Number | 81872-10-8; 81938-43-4 (calcium salt) |
IUPAC Name | (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
Molecular Weight | 429.56 g/mol |
XLogP | 4.11 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 125.28 Ų |
Active Metabolite | Zofenoprilat (CAS: 81938-43-4) |
Stereochemistry | (S,S,S)-configuration active isomer |
Zofenopril exerts its primary therapeutic effects through competitive inhibition of angiotensin-converting enzyme (ACE, CD143), a zinc metallopeptidase central to the renin-angiotensin-aldosterone system (RAAS) [7] [9]. The active metabolite zofenoprilat binds to the catalytic zinc ion within ACE's active site via its sulfhydryl group, preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor and mediator of cardiovascular remodeling [4] [6]. This inhibition occurs with particular efficiency in tissue-bound ACE pools, where zofenoprilat achieves 3-fold higher concentrations than in plasma due to its lipophilic properties [6] [8].
The biochemical consequences of ACE inhibition manifest through multiple pathways:
Beyond conventional RAAS blockade, zofenopril demonstrates unique cardioprotective properties attributable to its molecular structure. Experimental models of ischemia-reperfusion injury demonstrate that zofenoprilat:
These tissue-level effects are significantly more pronounced than with non-sulfhydryl ACE inhibitors, evidenced by in vitro studies showing zofenopril 10⁻⁵ M restores cardiac function after ischemia-reperfusion 40% more effectively than equimolar captopril [6]. The drug's dual mechanism—combining enzymatic RAAS inhibition with direct antioxidant activity through its sulfhydryl residue—establishes its distinctive position within the ACE inhibitor class for cardiovascular protection.
Table 3: RAAS Modulation and Cardioprotective Effects of Zofenopril
Biological Mechanism | Biochemical Effect | Functional Outcome |
---|---|---|
ACE Inhibition | >90% plasma ACE inhibition; 80% tissue ACE inhibition | Reduced angiotensin II formation (≈70%) |
Bradykinin Preservation | Moderate bradykinin accumulation (2-3 fold increase) | Enhanced vasodilation; reduced cough incidence |
Antioxidant Activity | Superoxide anion scavenging; NADPH oxidase inhibition | 40-60% reduction in lipid peroxidation |
Endothelial Protection | eNOS upregulation; nitric oxide bioavailability +25% | Improved coronary flow; reduced thrombosis |
Cardiac Remodeling Effects | MMP-9 inhibition; collagen synthesis normalization | 20-30% attenuation of post-infarction remodeling |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7